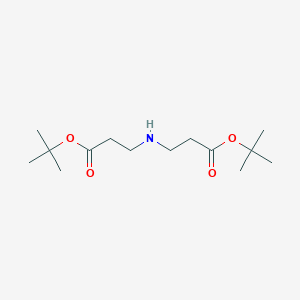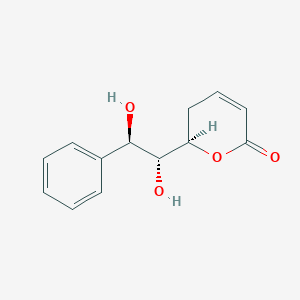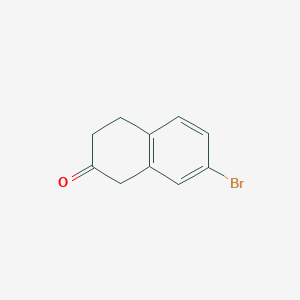![molecular formula C19H14 B134991 5-Metilbenz[a]antraceno CAS No. 2319-96-2](/img/structure/B134991.png)
5-Metilbenz[a]antraceno
Descripción general
Descripción
5-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is a derivative of benz[a]anthracene, characterized by the presence of a methyl group at the fifth position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
5-Methylbenz[a]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: It is used to investigate the interactions of polycyclic aromatic hydrocarbons with biological systems, including their effects on DNA and cellular processes.
Medicine: It is studied for its potential carcinogenic properties and its role in the development of cancer.
Industry: It is used in the synthesis of other complex organic compounds and as a reference material in analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenz[a]anthracene typically involves a series of reactions starting from commercially available compounds. One common method includes the bromination of benz[a]anthracene followed by a methylation reaction. The overall yield of this synthesis can be as high as 82% .
Industrial Production Methods: While specific industrial production methods for 5-Methylbenz[a]anthracene are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key steps involve ensuring the purity and stability of the intermediate compounds to achieve a high yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced aromatic hydrocarbons.
Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or an alkyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Mecanismo De Acción
The mechanism of action of 5-Methylbenz[a]anthracene involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially causing cancer. The molecular targets include various enzymes involved in DNA repair and replication, and the pathways involved include those related to oxidative stress and cellular apoptosis .
Comparación Con Compuestos Similares
- Benz[a]anthracene
- 1-Methylbenz[a]anthracene
- 3-Methyl-1,2-benzanthracene
Comparison: 5-Methylbenz[a]anthracene is unique due to the specific position of the methyl group, which influences its chemical reactivity and biological activity. Compared to benz[a]anthracene, the presence of the methyl group at the fifth position can enhance its carcinogenic potential. Similar compounds, such as 1-Methylbenz[a]anthracene and 3-Methyl-1,2-benzanthracene, have different methyl group positions, leading to variations in their chemical and biological properties .
Propiedades
IUPAC Name |
5-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTXDSVUTXAPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945871 | |
| Record name | 5-Methyltetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2319-96-2, 43178-22-9 | |
| Record name | 5-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2319-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043178229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyltetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-E32 5-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA1M14J11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 5-Methylbenz[a]anthracene interact with biological systems and what are the downstream effects?
A1: 5-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that exhibits carcinogenic activity. While its exact mechanism of action is complex and not fully understood, research suggests it exerts its effects through metabolic activation. [, ] This process involves the formation of reactive metabolites that can bind to DNA, ultimately leading to mutations and potentially cancer. [, ] One study demonstrated that 5-Methylbenz[a]anthracene, in combination with UVA light, can cause DNA single-strand cleavage. [] This DNA damage is suggested to occur, at least partially, through the generation of singlet oxygen. []
Q2: What is the structural characterization of 5-Methylbenz[a]anthracene?
A2: 5-Methylbenz[a]anthracene is a planar polycyclic aromatic hydrocarbon. [] Its molecular formula is C19H14. [, ] While specific spectroscopic data is not detailed in the provided research, its structure consists of four fused benzene rings with a methyl group substituted at the 5 position. [, ] Crystallographic studies reveal that 5-Methylbenz[a]anthracene crystallizes in the monoclinic space group P21/c with two independent molecules exhibiting slightly different orientations within the unit cell. [, ]
Q3: Is 5-Methylbenz[a]anthracene found in the environment and what are the potential implications?
A3: While not explicitly discussed in the provided papers, 5-Methylbenz[a]anthracene, like many PAHs, can be found in the environment as a result of incomplete combustion processes. [] This presence in industrial sediments raises concerns due to its potential for bioaccumulation and its classification as a potential human health risk. [] Further research on the sources and long-term effects of 5-Methylbenz[a]anthracene in the environment is crucial for mitigating potential risks.
Q4: Are there other compounds with similar structures and activities to 5-Methylbenz[a]anthracene?
A4: Yes, several compounds share structural similarities with 5-Methylbenz[a]anthracene and exhibit related biological activities. For example, research has identified other methylated benz[a]anthracenes, such as 7-bromo-5-methylbenz[a]anthracene, as well as halogenated PAHs like 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene. [] These compounds, like 5-Methylbenz[a]anthracene, have been shown to induce lipid peroxidation upon UVA photoirradiation, highlighting their potential for phototoxicity. []
Q5: How does the structure of 5-Methylbenz[a]anthracene relate to its carcinogenicity?
A5: While 5-Methylbenz[a]anthracene is classified as carcinogenic, it is considered mildly so compared to other benz[a]anthracene derivatives. [, ] Its structure, particularly the methyl substitution at the 5 position, influences its overall reactivity and metabolic activation. [, ] Research suggests that the presence of the methyl group at this position may hinder the formation of highly reactive metabolites compared to less substituted benz[a]anthracenes, potentially contributing to its lower carcinogenic potency. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)



![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)
![1-Methylbenz[a]anthracene](/img/structure/B134943.png)
